molecular formula C16H13IO3 B1323962 2-Ethoxycarbonyl-2'-iodobenzophenone CAS No. 890098-33-6

2-Ethoxycarbonyl-2'-iodobenzophenone

Cat. No. B1323962
M. Wt: 380.18 g/mol
InChI Key: ZBNPHGXPVZYRES-UHFFFAOYSA-N
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Description

2-Ethoxycarbonyl-2’-iodobenzophenone, also known as ethyl 2-(2-iodophenyl)-2-oxoacetate, is a chemical compound that belongs to the family of benzophenones. The molecule contains a total of 34 bonds, including 21 non-H bonds, 14 multiple bonds, 5 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 ester (aromatic), and 1 ketone (aromatic) .


Molecular Structure Analysis

The molecular formula of 2-Ethoxycarbonyl-2’-iodobenzophenone is C16H13IO3 . It contains a total of 33 atoms; 13 Hydrogen atoms, 16 Carbon atoms, 3 Oxygen atoms, and 1 Iodine atom .

Scientific Research Applications

  • Carboxylation Reactions : Suerbaev et al. (2015) investigated using alkali metal salts of ethylcarbonic acid in carboxylation reactions. This research developed new methods for synthesizing hydroxybenzoic and hydroxynaphthoic acids, which are useful in drug preparation, such as antiseptics and antituberculous agents (Suerbaev, Aldabergenov, & Kudaibergenov, 2015).

  • Synthesis of Benzothiophene Derivatives : Kharizomenova et al. (1984) explored the synthesis of derivatives of tetrahydrobenzo[b]thiophene, which are precursors for compounds like 3-ethoxycarbonyl-6-bromo-7-hydroxybenzo[b]thiophene. These compounds are significant in chemical synthesis and have potential pharmaceutical applications (Kharizomenova et al., 1984).

  • Antibacterial and Antifungal Activities : Wardakhan et al. (2007) studied the reaction of 2-amino-tetrahydrobenzo[b]thiophene derivatives with ethoxycarbonyl isothiocyanate, leading to fused thiophene derivatives. These derivatives exhibit antibacterial and antifungal activities, highlighting their potential in medical research (Wardakhan, Louca, & Kamel, 2007).

  • Catalysis in Organic Synthesis : Ghorbanloo and Alamooti (2017) discussed the encapsulation of a molybdenum(VI) complex in zeolite for catalysis. This research contributes to developing more efficient and reusable catalysts for the oxidation of primary alcohols and hydrocarbons, relevant in industrial chemistry (Ghorbanloo & Alamooti, 2017).

  • Photolysis Studies : Bonnichon et al. (2003) investigated the photolysis of 2-iodophenol in aqueous solution, revealing pathways like heterolytic dehalogenation and ring contraction. This research is crucial in understanding photolytic processes in environmental chemistry (Bonnichon, Grabner, Richard, & Lavédrine, 2003).

  • Chemical Transformations : Minami and Kijima (1979) focused on the reduction of o-hydroxyaromatic carboxylic acids through ethoxycarbonyl derivatives. Their findings contribute to the development of methods for chemical synthesis and understanding reaction mechanisms (Minami & Kijima, 1979).

Safety And Hazards

The safety data sheet for 2-Ethoxycarbonyl-2’-iodobenzophenone provides several precautionary statements. These include recommendations to handle the compound under inert gas and protect it from moisture. It also advises to keep the container tightly closed, keep it cool, and protect it from sunlight. It is also recommended to use personal protective equipment as required .

properties

IUPAC Name

ethyl 2-(2-iodobenzoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13IO3/c1-2-20-16(19)12-8-4-3-7-11(12)15(18)13-9-5-6-10-14(13)17/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNPHGXPVZYRES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641525
Record name Ethyl 2-(2-iodobenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxycarbonyl-2'-iodobenzophenone

CAS RN

890098-33-6
Record name Ethyl 2-(2-iodobenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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